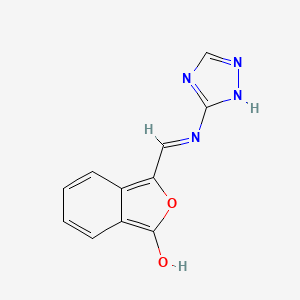

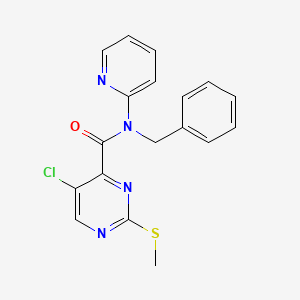

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide, commonly known as AMPA, is a chemical compound that belongs to the class of isoxazole derivatives. It is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. AMPA has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and biotechnology.

Scientific Research Applications

DNA Recognition and Binding

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-methylisoxazole-3-carboxamide and its derivatives have been extensively studied for their ability to recognize and bind to specific DNA sequences. For instance, Swalley et al. (1996) reported that certain pyrrole−imidazole polyamides, which are structurally related, can recognize core sequences in the minor groove of double-stranded DNA, thus demonstrating the potential of these compounds in gene regulation and therapeutic applications (Swalley, Baird, & Dervan, 1996).

Synthesis and Structural Studies

The synthesis and structural characterization of derivatives related to this compound have been a significant focus. For example, Youssef et al. (2012) explored the synthesis of isothiazolopyridines, which are structurally similar and possess valuable biological activities (Youssef, Azab, & Youssef, 2012). Similarly, Chavda et al. (2010) studied the design and synthesis of pyrrole(H) based polyamides, revealing insights into their DNA-binding properties (Chavda et al., 2010).

Inhibition of Dihydroorotate Dehydrogenase

Another significant area of research involves the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, by isoxazole derivatives. Knecht and Löffler (1998) demonstrated that certain isoxazole derivatives could inhibit this enzyme, thereby impacting pyrimidine nucleotide pools essential for immune cell functions (Knecht & Löffler, 1998).

Antimicrobial Activity

Isoxazole derivatives, closely related to this compound, have been explored for their antimicrobial properties. Zaki, Sayed, and Elroby (2016) reported on the synthesis and antimicrobial activity of isoxazoline and related compounds, highlighting their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-9-8-10(15-19-9)13(18)14-6-5-12(17)11-4-3-7-16(11)2/h3-4,7-8,12,17H,5-6H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDVRBOPNHVAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC(C2=CC=CN2C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)

![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)

![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)

![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)

![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)

![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)

![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)